2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes an imidazole ring, a cyclopentyl group, and a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of 2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the cyclopentyl group can enhance the compound’s binding affinity and specificity. The sulfanyl-acetamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and sulfanyl-acetamide compounds. Compared to these, 2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H26N4O3S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide |
InChI |
InChI=1S/C20H26N4O3S/c1-14-5-4-8-16(9-14)23-19(27)13-28-20-21-10-17(12-25)24(20)11-18(26)22-15-6-2-3-7-15/h4-5,8-10,15,25H,2-3,6-7,11-13H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
IWSULABHMALMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO |
Origin of Product |
United States |
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